molecular formula C17H13BrClN3O2 B2867519 5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897617-50-4

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2867519
CAS No.: 897617-50-4
M. Wt: 406.66
InChI Key: KSPYLGKRFQMYLP-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold linked to a pyrido[1,2-a]pyrimidin-4-one core, substituted with bromo (5-position), chloro (2-position), and two methyl groups (2,9-positions). The dimethyl groups may influence steric hindrance and metabolic stability. While direct pharmacological data are unavailable in the provided evidence, benzamide derivatives are frequently explored in drug discovery for applications such as kinase inhibition, antimicrobial activity, or enzyme modulation .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-8-11(18)5-6-13(12)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYLGKRFQMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound notable for its potential biological activities. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 897617-50-4
  • Molecular Formula : C17H13BrClN3O2
  • Molecular Weight : 406.66 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure allows it to bind effectively to active sites or allosteric sites on these targets, potentially leading to the modulation of biochemical pathways. This interaction can result in either inhibition or activation of specific biological processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds with similar structures have been shown to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTargetIC50 (µM)
5-bromo-2-chloro-N-(...)CDK20.36
5-bromo-2-chloro-N-(...)CDK91.8

These findings suggest that the compound may possess selective cytotoxicity against various cancer cell lines, including HeLa and HCT116, thereby warranting further investigation into its potential as an anticancer agent .

Enzymatic Inhibition

The compound's structural features indicate potential as an inhibitor of various enzymes involved in disease pathways. For instance, derivatives have been noted for their ability to inhibit specific kinases and phosphodiesterases, which play roles in cancer and inflammation .

Antioxidant Properties

Research has also indicated that related pyrimidine compounds exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. The incorporation of functional groups in the pyrimidine ring can enhance this activity by increasing hydrogen donor capacity .

Case Studies

  • In Vitro Studies : In a study examining the effects of various pyrido[1,2-a]pyrimidine derivatives on cancer cell lines, it was found that specific substitutions on the pyridine ring significantly influenced their antiproliferative effects. The presence of electron-donating groups was associated with enhanced activity .
  • Comparative Analysis : A comparative study of similar compounds revealed that those with bromine substitutions displayed greater reactivity and biological activity than their chlorine counterparts . This suggests that halogenation plays a critical role in the biological efficacy of these compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of the target compound and analogues from the evidence:

Compound Name Core Structure Substituents Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 5-Bromo, 2-chloro, 2,9-dimethyl Enhanced lipophilicity (Br/Cl); steric effects (methyl groups); planar heterocyclic core
Compound from Pyrimidine 5-Bromo, 2-chloro, N-linked phenyl with pyridylmethoxy Pyridylmethoxy group may improve solubility; bulkier substituent for target selectivity
Chromeno-Pyrimidinone () Chromeno[2,3-d]pyrimidin-4-one Chlorophenyl, benzylidene Fused chromene system for extended conjugation; chlorophenyl groups enhance hydrophobicity
116477-61-3 () Pyrimido[1,2-a]benzimidazole 5-Bromo, 2-methoxy, cyano Methoxy (electron-donating) vs. chloro (electron-withdrawing); cyano enables dipole interactions

Key Insights from Structural Variations

Core Heterocycle Differences
  • Chromeno[2,3-d]pyrimidin-4-one (): The chromene ring extends conjugation, possibly altering UV absorption properties and redox behavior compared to the target compound .
  • Pyrimido[1,2-a]benzimidazole (): The benzimidazole moiety introduces additional hydrogen-bonding sites (N-H), which may improve binding to polar targets .
Substituent Effects
  • Halogens (Br/Cl vs. OMe): Bromo and chloro in the target compound increase lipophilicity, favoring membrane penetration. In contrast, methoxy in 116477-61-3 may enhance solubility but reduce hydrophobic interactions .
  • Methyl Groups (Target): The 2,9-dimethyl groups likely reduce metabolic oxidation at these positions, improving stability compared to unmethylated analogues .

Inferred Structure-Activity Relationships (SAR)

Halogen Positioning: Bromo at the 5-position (target) vs. 2-position () may alter steric or electronic interactions with target binding pockets.

Heterocycle Planarity: The pyrido-pyrimidinone core’s planarity could favor interactions with flat enzymatic active sites, whereas benzimidazole () or chromeno systems may engage in different binding modes.

Solubility vs. Lipophilicity: Methoxy () and pyridylmethoxy () groups likely improve aqueous solubility over the target’s halogenated structure, albeit at the cost of reduced membrane permeability .

Preparation Methods

Cyclocondensation with α-Acetylbutyrolactone

A mixture of 2-amino-4,6-dimethylpyridine (1.0 equiv) and α-acetylbutyrolactone (1.5 equiv) is refluxed in toluene with phosphorus oxychloride (3.0 equiv) as a cyclizing agent. The reaction proceeds via nucleophilic attack of the aminopyridine on the lactone, followed by dehydration:

$$
\text{2-Amino-4,6-dimethylpyridine} + \alpha\text{-Acetylbutyrolactone} \xrightarrow{\text{POCl}_3, \Delta} \text{2,9-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one}
$$

Key Parameters

  • Temperature: 110–120°C
  • Time: 5–7 hours
  • Yield: 58–65%

Functionalization at Position 3

The 3-position of the pyrido[1,2-a]pyrimidin-4-one is chlorinated using phosphorus oxychloride (3.0 equiv) under reflux. Subsequent amination is achieved via nucleophilic substitution with ammonium hydroxide:

$$
\text{3-Chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{NH}_4\text{OH} \rightarrow \text{3-Amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one}
$$

Characterization Data

  • IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1680 cm$$^{-1}$$ (C=O)
  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 2.45 (s, 3H, C2–CH$$3$$), 2.78 (s, 3H, C9–CH$$_3$$), 6.92–8.12 (m, aromatic)

Preparation of 5-Bromo-2-Chlorobenzoyl Chloride

The benzamide moiety is derived from 5-bromo-2-chlorobenzoic acid, which is activated for amide coupling via conversion to its acid chloride.

Chlorination with Thionyl Chloride

5-Bromo-2-chlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane:

$$
\text{5-Bromo-2-chlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{5-Bromo-2-chlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions

  • Temperature: 70°C
  • Time: 4 hours
  • Yield: >90%

Amide Coupling to Form the Target Compound

The final step involves coupling the benzoyl chloride with the 3-amino-pyrido[1,2-a]pyrimidin-4-one derivative.

Schotten-Baumann Reaction

A solution of 5-bromo-2-chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred mixture of 3-amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in aqueous sodium hydroxide (10%) and dichloromethane. The reaction is performed at 0–5°C to minimize hydrolysis:

$$
\text{3-Amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{5-Bromo-2-chlorobenzoyl chloride} \rightarrow \text{Target Compound}
$$

Optimized Conditions

  • Base: NaOH (10%)
  • Solvent: Dichloromethane/H$$_2$$O
  • Yield: 70–75%

Spectroscopic Validation

  • HRMS (ESI): m/z 406.7 [M+H]$$^+$$
  • $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 167.8 (C=O), 158.2 (pyrimidinone C4), 135.6–122.1 (aromatic carbons), 24.1/22.3 (C2/C9–CH$$3$$)

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%)
Cyclocondensation 2-Amino-4,6-dimethylpyridine + Lactone 58–65 95
Amide Coupling 3-Amino-pyrido[1,2-a]pyrimidin-4-one + Acid Chloride 70–75 98

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: The use of phosphorus oxychloride ensures preferential formation of the 4-oxo isomer over the 2-oxo variant.
  • Amination Efficiency: Excess ammonium hydroxide (5.0 equiv) and prolonged stirring (12 hours) improve amination yields.
  • Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) removes unreacted benzoyl chloride.

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